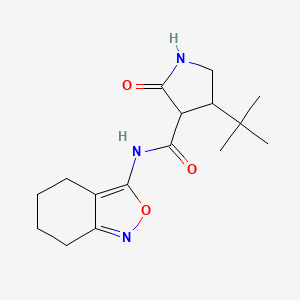
4-tert-butyl-2-oxo-N-(4,5,6,7-tétrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring, a tert-butyl group, and a benzoxazol moiety
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which share some structural similarity with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: : This can be achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of the tert-Butyl Group: : This is often done using tert-butylating agents under controlled conditions to ensure the correct placement of the group.
Attachment of the Benzoxazol Moiety: : This step may involve the use of specific reagents to form the benzoxazol ring, often through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.
Substitution: : Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Pyrrolidone derivatives.
Reduction: : Reduced pyrrolidine derivatives.
Substitution: : Substituted pyrrolidine and benzoxazol derivatives.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, such as:
Indole Derivatives: : These compounds share structural similarities and may have similar biological activities.
Benzoxazol Derivatives: : These compounds also contain the benzoxazol moiety and may exhibit similar properties.
The uniqueness of 4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide
Propriétés
IUPAC Name |
4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)10-8-17-13(20)12(10)14(21)18-15-9-6-4-5-7-11(9)19-22-15/h10,12H,4-8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIIKDNWYYNPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=C3CCCCC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2525713.png)
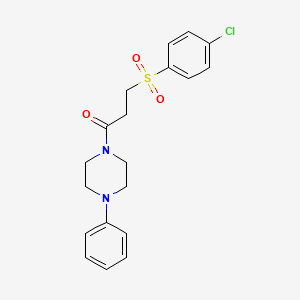
![5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2525716.png)
![N-[1-(furan-2-yl)propan-2-yl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2525717.png)

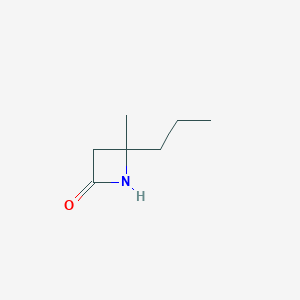
![ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525722.png)
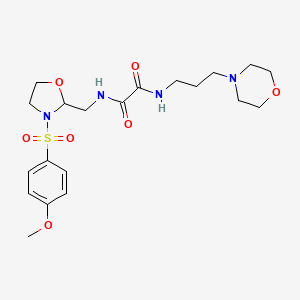
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2525724.png)
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2525727.png)
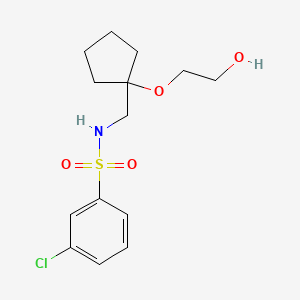
![4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2525729.png)
![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)
